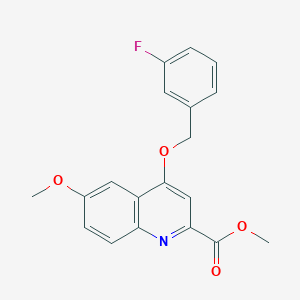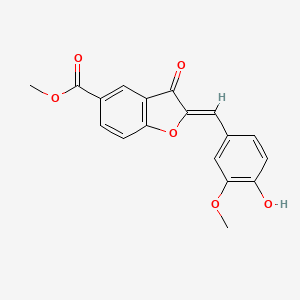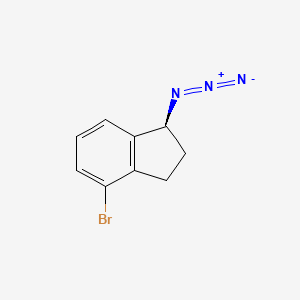
(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene is an organic compound that features both azido and bromo functional groups attached to an indene backbone. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce the bromo group at the 4-position. This reaction is usually carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Azidation: The brominated intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃) to replace the bromo group with an azido group. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMF)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products
Substitution: Various substituted indenes depending on the nucleophile used
Reduction: (1S)-1-Amino-4-bromo-2,3-dihydro-1H-indene
Cycloaddition: Triazole derivatives
科学研究应用
(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of (1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the nature of the compounds formed from this compound.
相似化合物的比较
Similar Compounds
(1S)-1-Azido-2,3-dihydro-1H-indene: Lacks the bromo group, making it less versatile in certain synthetic applications.
(1S)-1-Bromo-2,3-dihydro-1H-indene: Lacks the azido group, limiting its use in cycloaddition reactions.
(1S)-1-Azido-4-chloro-2,3-dihydro-1H-indene: Similar structure but with a chloro group instead of a bromo group, which can affect reactivity and selectivity in chemical reactions.
Uniqueness
(1S)-1-Azido-4-bromo-2,3-dihydro-1H-indene is unique due to the presence of both azido and bromo groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
属性
IUPAC Name |
(1S)-1-azido-4-bromo-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGBORJZUJVFL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N=[N+]=[N-])C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2463727.png)
![5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2463729.png)
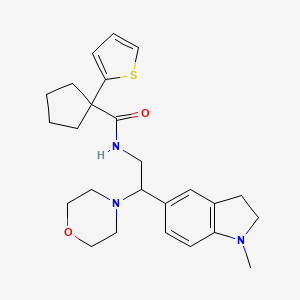
![N-(3-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2463733.png)
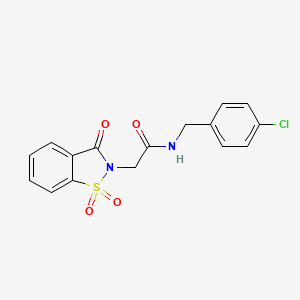
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2463738.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2463739.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2463740.png)

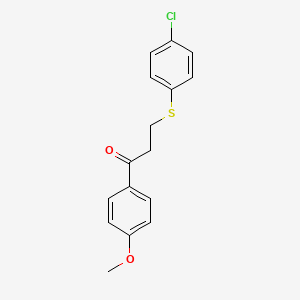
![4-oxo-8-phenyl-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2463746.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide](/img/structure/B2463747.png)
